2-[(Benzyloxy)methyl]piperidine
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Overview
Description
2-[(Benzyloxy)methyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The benzyloxy group attached to the piperidine ring enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Benzyloxy)methyl]piperidine can be achieved through several methods. One common approach involves the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene or dichloromethane at elevated temperatures to facilitate the formation of the benzyloxy group .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-[(Benzyloxy)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-[(Benzyloxy)methyl]piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications in the development of drugs for neurological disorders and cancer treatment.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-[(Benzyloxy)methyl]piperidine involves its interaction with specific molecular targets and pathways. The benzyloxy group enhances its binding affinity to certain receptors, making it a potent inhibitor of enzymes involved in various biological processes. The compound can modulate signaling pathways such as the PI3K/Akt and NF-κB pathways, which are crucial for cell survival and proliferation .
Comparison with Similar Compounds
- 2-[(Benzyloxy)methyl]pyridine
- 2-[(Benzyloxy)methyl]morpholine
- 2-[(Benzyloxy)methyl]pyrrolidine
Comparison: Compared to these similar compounds, 2-[(Benzyloxy)methyl]piperidine exhibits unique properties due to the presence of the piperidine ring. This ring structure provides greater stability and enhances its binding affinity to biological targets. Additionally, the benzyloxy group in this compound offers better solubility and reactivity, making it a preferred choice in various applications .
Properties
CAS No. |
104678-14-0 |
---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-(phenylmethoxymethyl)piperidine |
InChI |
InChI=1S/C13H19NO/c1-2-6-12(7-3-1)10-15-11-13-8-4-5-9-14-13/h1-3,6-7,13-14H,4-5,8-11H2 |
InChI Key |
QJQFTDCEQKMEFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
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